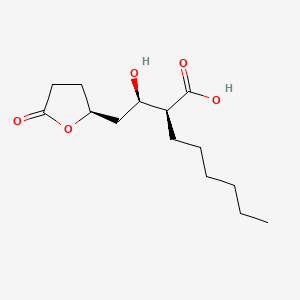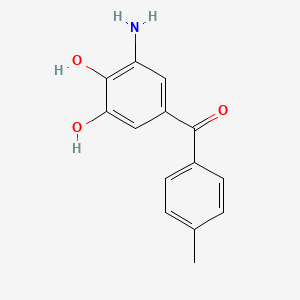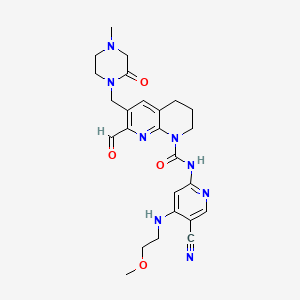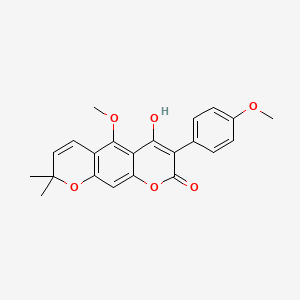![molecular formula C39H39ClN8O5 B610608 6-(2-((4-氨基-3-(3-羟苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)甲基)-3-(2-氯苄基)-4-氧代-3,4-二氢喹唑啉-5-基)-N,N-双(2-甲氧基乙基)己-5-炔酰胺 CAS No. 1293915-42-0](/img/structure/B610608.png)
6-(2-((4-氨基-3-(3-羟苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)甲基)-3-(2-氯苄基)-4-氧代-3,4-二氢喹唑啉-5-基)-N,N-双(2-甲氧基乙基)己-5-炔酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RV-1729 is a phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor potentially for the treatment of asthma.
科学研究应用
呼吸系统疾病治疗:一项专利申请强调了该化合物作为选择性磷脂酰肌醇 3 激酶-δ (PI3Kδ) 抑制剂在治疗哮喘和慢性阻塞性肺疾病等呼吸系统疾病中的吸入制剂中的效用 (诺曼,2014).
抗癌和抗炎特性:另一项研究合成了新型吡唑并嘧啶衍生物,包括与所讨论化合物在结构上相关的化合物,评估了它们的细胞毒性和 5-脂氧合酶抑制活性。这突出了在癌症和炎症治疗中的潜在应用 (Rahmouni 等,2016).
相关化合物的合成:氰胺与各种化合物(包括与所讨论化合物相关的化合物)环化的研究导致了多种嘧啶衍生物的合成。这对于新型治疗剂的开发具有重要意义 (Shikhaliev 等,2008).
抗炎活性:一项针对具有复杂嘧啶结构的 N-取代氨基酸(包括与所讨论化合物相关的化合物)的研究揭示了显着的抗炎活性 (布鲁诺等,1999).
合成和表征:已经对相关喹唑啉酮衍生物的合成和表征进行了研究,这对于开发新的药理活性化合物具有重要意义 (Hayun 等,2012).
作用机制
Target of Action
RV-1729, also known as 6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide, primarily targets the phosphatidylinositol 3-kinase-δ (PI3Kδ) . PI3Kδ is a subtype of the PI3K family, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
RV-1729 inhibits the PI3Kδ isotype by quantifying the release of phosphatidylinositol 3,4,5-triphosphate (PIP3), showing twice the selectivity for PI3Kδ relative to PI3Kγ and 16 times more selectivity to PI3Kα . This inhibition of PI3Kδ leads to a decrease in the downstream signaling pathways, thereby regulating immune and inflammatory responses .
Biochemical Pathways
The primary biochemical pathway affected by RV-1729 is the PI3K/Akt/mTOR pathway. By inhibiting PI3Kδ, RV-1729 reduces the production of PIP3, a critical secondary messenger in this pathway. This reduction in PIP3 levels leads to decreased activation of Akt, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Pharmacokinetics
Factors such as absorption rate, distribution within the body, metabolism speed and pathways, and the rate and method of excretion can all influence how effectively a compound like RV-1729 can exert its effects .
Result of Action
By inhibiting PI3Kδ, RV-1729 regulates immune and inflammatory responses . This makes it a potential therapeutic agent for diseases characterized by overactive immune responses or chronic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
生化分析
Biochemical Properties
RV-1729 plays a crucial role in biochemical reactions by inhibiting the activity of PI3Kδ. This inhibition is achieved by quantifying the release of phosphatidylinositol 3,4,5-triphosphate (PIP3), with an IC50 value of 12 nM . RV-1729 exhibits twice the selectivity for PI3Kδ relative to PI3Kγ and is 16 times more selective for PI3Kδ compared to PI3Kα . By inhibiting PI3Kδ, RV-1729 regulates immune and inflammatory responses, making it a valuable tool for studying these processes .
Cellular Effects
RV-1729 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PI3Kδ, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3Kδ by RV-1729 reduces airway hyper-responsiveness, IgE release, pro-inflammatory cytokine expression, inflammatory cell accumulation in the lung, and vascular permeability . These effects make RV-1729 a promising candidate for the treatment of inflammatory lung diseases such as asthma and COPD .
Molecular Mechanism
The molecular mechanism of RV-1729 involves its selective inhibition of PI3Kδ. By binding to the PI3Kδ enzyme, RV-1729 prevents the phosphorylation of phosphatidylinositol 3,4,5-triphosphate (PIP3), thereby inhibiting downstream signaling pathways . This inhibition leads to a reduction in immune and inflammatory responses, as well as a decrease in pro-inflammatory cytokine expression . The selective inhibition of PI3Kδ by RV-1729 is crucial for its therapeutic potential in treating inflammatory diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RV-1729 have been observed to change over time. The stability and degradation of RV-1729 are important factors in its long-term effects on cellular function . Studies have shown that RV-1729 maintains its inhibitory activity over extended periods, making it a reliable tool for long-term research . Additionally, the long-term effects of RV-1729 on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of RV-1729 vary with different dosages in animal models. Studies have shown that RV-1729 exhibits dose-dependent effects, with higher doses leading to increased inhibition of PI3Kδ activity . At high doses, RV-1729 may also exhibit toxic or adverse effects . It is important to determine the optimal dosage of RV-1729 to maximize its therapeutic potential while minimizing any potential side effects .
Metabolic Pathways
RV-1729 is involved in several metabolic pathways, primarily through its interaction with PI3Kδ . By inhibiting PI3Kδ, RV-1729 affects the production of phosphatidylinositol 3,4,5-triphosphate (PIP3), which is a key molecule in various signaling pathways . The inhibition of PI3Kδ by RV-1729 also affects metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
RV-1729 is transported and distributed within cells and tissues through various mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . The distribution of RV-1729 within cells is crucial for its inhibitory activity and therapeutic potential .
Subcellular Localization
The subcellular localization of RV-1729 is primarily within the cytoplasm, where it interacts with PI3Kδ . The targeting signals and post-translational modifications of RV-1729 direct it to specific compartments within the cell, ensuring its effective inhibition of PI3Kδ . The subcellular localization of RV-1729 is essential for its activity and function in regulating immune and inflammatory responses .
属性
IUPAC Name |
6-[2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxoquinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39ClN8O5/c1-52-20-18-46(19-21-53-2)33(50)17-5-3-4-10-26-12-9-16-31-34(26)39(51)47(23-28-11-6-7-15-30(28)40)32(44-31)24-48-38-35(37(41)42-25-43-38)36(45-48)27-13-8-14-29(49)22-27/h6-9,11-16,22,25,49H,3,5,17-21,23-24H2,1-2H3,(H2,41,42,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLOHCIYTDRGJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CCCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3Cl)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39ClN8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1293915-42-0 |
Source


|
| Record name | RV-1729 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293915420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RV-1729 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06H865SCMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is known about the structural characteristics of RV-1729?
A: RV-1729 exists in two distinct crystalline forms: an anhydrous form and a hydrate form. [] This is significant because different crystalline forms of a drug can exhibit varying physicochemical properties, such as solubility and stability, which can impact its formulation and bioavailability. Further research on these properties is crucial for developing effective drug products.
Q2: Are there any challenges associated with formulating RV-1729 for therapeutic use?
A: Developing stable and effective formulations for RV-1729 presents some challenges. Research indicates that the compound is susceptible to degradation, necessitating the development of specific formulation strategies to enhance its stability. [] Additionally, optimizing the delivery method, especially for inhaled formulations, is crucial for achieving optimal drug deposition and efficacy in the lungs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)





